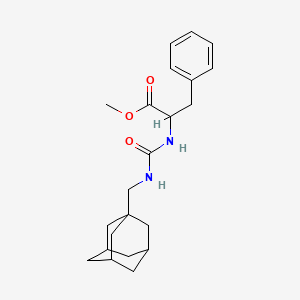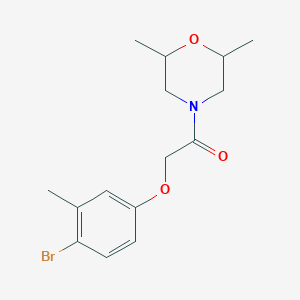![molecular formula C16H23N3O7 B4145033 1-Ethyl-4-[2-(2-nitrophenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4145033.png)
1-Ethyl-4-[2-(2-nitrophenoxy)ethyl]piperazine;oxalic acid
Overview
Description
1-Ethyl-4-[2-(2-nitrophenoxy)ethyl]piperazine;oxalic acid is an organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-[2-(2-nitrophenoxy)ethyl]piperazine;oxalic acid typically involves a multi-step process. One common synthetic route includes the following steps:
Nitration: The starting material, phenol, undergoes nitration to form 2-nitrophenol.
Etherification: 2-nitrophenol is then reacted with 2-chloroethyl ethyl ether to form 2-(2-nitrophenoxy)ethyl ethyl ether.
Piperazine Formation: The ether compound is reacted with piperazine to form 1-ethyl-4-[2-(2-nitrophenoxy)ethyl]piperazine.
Oxalate Formation: Finally, the piperazine derivative is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-[2-(2-nitrophenoxy)ethyl]piperazine;oxalic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ethyl group on the piperazine ring can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Oxidation: The piperazine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Alkylating Agents: Alkyl halides, tosylates.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products Formed
Reduction: 1-ethyl-4-[2-(2-aminophenoxy)ethyl]piperazine.
Substitution: Various alkyl or aryl derivatives of the piperazine compound.
Oxidation: N-oxides of the piperazine compound.
Scientific Research Applications
1-Ethyl-4-[2-(2-nitrophenoxy)ethyl]piperazine;oxalic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[2-(2-nitrophenoxy)ethyl]piperazine;oxalic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperazine ring can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-4-[2-(2-aminophenoxy)ethyl]piperazine: A reduced form of the compound with an amino group instead of a nitro group.
1-methyl-4-[2-(2-nitrophenoxy)ethyl]piperazine: A similar compound with a methyl group instead of an ethyl group on the piperazine ring.
1-ethyl-4-[2-(4-nitrophenoxy)ethyl]piperazine: A positional isomer with the nitro group in the para position.
Uniqueness
1-Ethyl-4-[2-(2-nitrophenoxy)ethyl]piperazine;oxalic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-ethyl-4-[2-(2-nitrophenoxy)ethyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3.C2H2O4/c1-2-15-7-9-16(10-8-15)11-12-20-14-6-4-3-5-13(14)17(18)19;3-1(4)2(5)6/h3-6H,2,7-12H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSMKHBOEUWRGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOC2=CC=CC=C2[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-4-[4-(2-methoxyphenoxy)-2-butyn-1-yl]piperazine oxalate](/img/structure/B4144955.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4144970.png)
![3-[3-(4-Ethylpiperazin-1-yl)propoxy]benzaldehyde;hydrochloride](/img/structure/B4144974.png)
![N-[1-[2-[cyclohexyl(methyl)amino]-4-methylpyrimidin-5-yl]ethyl]-2-methylsulfanylacetamide](/img/structure/B4144979.png)
![4-[2-(4-tert-butylphenoxy)propanoyl]morpholine](/img/structure/B4144985.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(3-pyridinylmethyl)acetamide](/img/structure/B4144996.png)
![N-{2-[(1-adamantylamino)carbonyl]phenyl}-1-(phenylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4144998.png)
![2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-N,N-diethyl-5-methyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4145000.png)
![3,7-dimethyl-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4145009.png)

![Phenyl 4-{[(2-{[(3-nitrophenyl)sulfonyl]amino}acetyl)oxy]methyl}benzoate](/img/structure/B4145016.png)
![N-[4-(ethylthio)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4145023.png)
![3-(3,4-dimethoxyphenyl)-5-[(3-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B4145030.png)

